molecular formula C19H20ClN3O3S B1683664 4-Chloro-N-((3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-sulfamoylbenzamide CAS No. 73803-48-2

4-Chloro-N-((3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-sulfamoylbenzamide

Cat. No. B1683664
CAS RN: 73803-48-2
M. Wt: 369.9 g/mol
InChI Key: UHLOVGKIEARANS-NIFPGPBJSA-N
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Description

Tripamide is a diuretic.
Tripamide belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Tripamide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, tripamide is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Synthesis and Chemical Characterization

  • The synthesis of sulfonamide derivatives involves multiple steps, including esterification, hydrazination, and cyclization processes, demonstrating the complex chemistry and versatility of these compounds in chemical synthesis and modification for specific applications. For example, a study outlined the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides from 4-chlorobenzoic acid through a six-step process, including esterification and cyclization, to yield compounds with potential antiviral activity (Chen et al., 2010).

Antimicrobial and Antiviral Applications

  • Sulfonamide derivatives have been evaluated for their antimicrobial and antiviral properties. For instance, certain compounds showed anti-tobacco mosaic virus activity, indicating the potential use of sulfonamide derivatives in combating viral infections and diseases in plants (Chen et al., 2010).

Anticancer Activity

  • Research into sulfonamide derivatives also extends into the exploration of their anticancer properties. For example, pro-apoptotic indapamide derivatives were synthesized and showed significant activity against melanoma cell lines, suggesting that modifications of the sulfonamide structure could lead to potent anticancer agents (Yılmaz et al., 2015).

Molecular Docking and Dynamic Simulation Studies

  • The antidiabetic potential of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was explored, demonstrating the application of molecular docking and dynamic simulations in evaluating the biological activity of sulfonamide derivatives. This approach aids in understanding the interaction between these compounds and biological targets, such as enzymes involved in diabetes management (Thakral et al., 2020).

properties

IUPAC Name

N-[(1S,2R,6S,7R)-4-azatricyclo[5.2.1.02,6]decan-4-yl]-4-chloro-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S/c17-14-4-3-11(6-15(14)24(18,22)23)16(21)19-20-7-12-9-1-2-10(5-9)13(12)8-20/h3-4,6,9-10,12-13H,1-2,5,7-8H2,(H,19,21)(H2,18,22,23)/t9-,10+,12+,13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLOVGKIEARANS-QZHINBJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2CN(C3)NC(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2CN(C3)NC(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-((3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-sulfamoylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-((3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-sulfamoylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-((3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-sulfamoylbenzamide
Reactant of Route 3
Reactant of Route 3
4-Chloro-N-((3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-sulfamoylbenzamide
Reactant of Route 4
4-Chloro-N-((3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-sulfamoylbenzamide
Reactant of Route 5
Reactant of Route 5
4-Chloro-N-((3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-sulfamoylbenzamide
Reactant of Route 6
Reactant of Route 6
4-Chloro-N-((3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-sulfamoylbenzamide

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